N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
Description
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound featuring a pyrrolidinone and piperidine moiety
Properties
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c27-21(17-25-14-6-8-18(25)16-24-12-4-1-5-13-24)23-19-9-2-3-10-20(19)26-15-7-11-22(26)28/h2-3,9-10,18H,1,4-8,11-17H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIKWUPABSPPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2CC(=O)NC3=CC=CC=C3N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative and a suitable nucleophile.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, usually through the hydrogenation of pyridine or by cyclization of a suitable precursor.
Coupling of the Two Rings: The final step involves coupling the pyrrolidinone and piperidine rings through an acylation reaction, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidinone and piperidine rings.
Reduction: Reduction reactions can also occur, potentially converting the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The aromatic phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydroxyl groups replacing carbonyl groups.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide has several research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies of enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(morpholin-1-ylmethyl)pyrrolidin-1-yl]acetamide
- N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
Uniqueness
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of pyrrolidinone and piperidine rings, which confer distinct pharmacological properties. Its structure allows for specific interactions with biological targets that may not be possible with similar compounds, making it a valuable molecule for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
